molecular formula C10H10FNO2 B14031409 (S)-3-(4-Fluorophenyl)morpholin-2-one

(S)-3-(4-Fluorophenyl)morpholin-2-one

Cat. No.: B14031409
M. Wt: 195.19 g/mol
InChI Key: OXCLAQBUWPZDTA-VIFPVBQESA-N
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Description

(S)-3-(4-Fluorophenyl)morpholin-2-one is an organic compound with the chemical formula C10H10FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-3-(4-Fluorophenyl)morpholin-2-one involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized using a base such as sodium hydroxide . The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenyl)morpholin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted morpholinones with various functional groups.

Scientific Research Applications

(S)-3-(4-Fluorophenyl)morpholin-2-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of (S)-3-(4-Fluorophenyl)morpholin-2-one is still under investigation. it is believed to interact with specific molecular targets such as α1a-adrenoceptors, influencing various biochemical pathways. This interaction can modulate physiological responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-Fluorophenyl)morpholin-2-one is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical interactions.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(3S)-3-(4-fluorophenyl)morpholin-2-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2/t9-/m0/s1

InChI Key

OXCLAQBUWPZDTA-VIFPVBQESA-N

Isomeric SMILES

C1COC(=O)[C@@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(=O)C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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